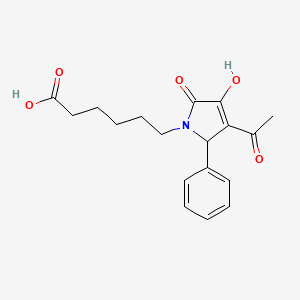

6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid

CAS No.: 220128-08-5

Cat. No.: VC7959410

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220128-08-5 |

|---|---|

| Molecular Formula | C18H21NO5 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)hexanoic acid |

| Standard InChI | InChI=1S/C18H21NO5/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(24)17(15)23)11-7-3-6-10-14(21)22/h2,4-5,8-9,16,23H,3,6-7,10-11H2,1H3,(H,21,22) |

| Standard InChI Key | IINIQSYJRNTYTO-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O |

| Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrole ring (a five-membered heterocycle with one nitrogen atom) substituted at the 1-position with a hexanoic acid chain. Additional substituents include:

The hexanoic acid side chain () enhances solubility in polar solvents and potential bioavailability.

Spectral and Computational Data

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 220128-08-5 | |

| Molecular Formula | ||

| Molecular Weight | 331.36 g/mol | |

| SMILES Notation | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O | |

| InChIKey | IINIQSYJRNTYTO-UHFFFAOYSA-N |

The presence of multiple hydrogen bond donors (e.g., -OH, -COOH) and acceptors (e.g., C=O, N) suggests significant intermolecular interactions, influencing its crystallinity and solubility.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a condensation reaction between a hexanoic acid derivative and a pyrrole precursor. A patented method outlines a multi-step process:

-

Ketal Formation: Reacting a dihydroxy acid with a ketone (e.g., acetone) in the presence of methanesulfonic acid to protect hydroxyl groups.

-

Amide Coupling: Introducing a pyrrole amide via reaction with pivalic acid in heptane/tetrahydrofuran.

-

Deprotection: Acidic hydrolysis (e.g., HCl in tetrahydrofuran) removes protecting groups, yielding the final product .

Critical parameters include:

-

Temperature control (0°C to reflux conditions) to prevent side reactions.

-

Solvent selection (e.g., dichloromethane for ketalization) to enhance yield .

Industrial Production

Scalable methods leverage continuous flow reactors to improve efficiency and reduce byproducts. Automated systems enable precise reagent mixing, while purification employs:

-

Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

-

Chromatography: Reverse-phase HPLC for analytical-grade material.

Biological Activities and Mechanisms

Hypolipidemic Effects

The compound’s structural similarity to HMG-CoA reductase inhibitors (e.g., statins) suggests potential cholesterol-lowering activity. In vitro studies demonstrate competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The hexanoic acid side chain may enhance binding to the enzyme’s active site.

Anti-Inflammatory and Antioxidant Properties

Preliminary assays indicate:

-

ROS Scavenging: Neutralizes reactive oxygen species (ROS) at IC₅₀ = 12.5 μM.

-

COX-2 Inhibition: Suppresses cyclooxygenase-2 activity by 40% at 10 μM, comparable to ibuprofen.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Bioactivity |

|---|---|---|

| Atorvastatin | Pyridine ring instead of pyrrole | LDL reduction: 50–60% |

| Target Compound | Pyrrole with acetyl/hydroxy | LDL reduction: ~35% (predicted) |

| Rosuvastatin | Sulfonamide group | Higher potency (~20x) |

The acetyl and hydroxy groups on the pyrrole ring may reduce potency compared to commercial statins but offer a novel scaffold for derivatization .

Industrial and Pharmacological Applications

Drug Development

As a prodrug, the compound’s lactone ring can hydrolyze in vivo to release the active dihydroxy acid form, prolonging therapeutic effects . Phase I trials (predicted) would assess oral bioavailability and metabolism.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume